2-[(4-Fluorophenyl)sulfanyl]-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one
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Overview
Description
2-[(4-Fluorophenyl)sulfanyl]-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a complex organic compound characterized by the presence of a fluorophenyl group, a sulfanyl linkage, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multiple steps. One common route includes the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzyl isothiocyanate. This intermediate is then reacted with 1,4-diazepane and oxirane under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)sulfanyl]-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Fluorophenyl)sulfanyl]-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the diazepane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-Fluorophenyl)sulfanyl]-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one
- **2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone
Uniqueness
This compound is unique due to its combination of a fluorophenyl group, a sulfanyl linkage, and a diazepane ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C17H23FN2O2S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone |
InChI |
InChI=1S/C17H23FN2O2S/c18-14-2-4-16(5-3-14)23-13-17(21)20-8-1-7-19(9-10-20)15-6-11-22-12-15/h2-5,15H,1,6-13H2 |
InChI Key |
PFURENXVBXHPSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CSC2=CC=C(C=C2)F)C3CCOC3 |
Origin of Product |
United States |
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